molecular formula C21H25N3O3 B2834006 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide CAS No. 894000-82-9

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide

Cat. No.: B2834006
CAS No.: 894000-82-9
M. Wt: 367.449
InChI Key: WAYDARXOSLMWDD-UHFFFAOYSA-N
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Description

2-[1-[2-(Azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide is a synthetic indole-derived acetamide featuring a seven-membered azepane ring and an allyl (prop-2-enyl) substituent on the acetamide nitrogen. The indole core is substituted at the 3-position with a 2-oxoethyl group linked to the azepane moiety.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-11-22-21(27)20(26)17-14-24(18-10-6-5-9-16(17)18)15-19(25)23-12-7-3-4-8-13-23/h2,5-6,9-10,14H,1,3-4,7-8,11-13,15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYDARXOSLMWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the azepan-1-yl group and the prop-2-enylacetamide moiety. Common reagents used in these reactions include indole, azepane, and acylating agents. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures are essential to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This compound may act on pathways involved in cell signaling, apoptosis, and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

Sulfur-Containing Analogs

Several compounds share the indole-3-yl-2-oxoacetamide scaffold but differ in substituents and sulfur-based functional groups:

Compound Name Key Structural Differences Biological Activity
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Sulfanyl (-S-) bridge at indole-3-yl; 4-chlorophenyl acetamide Not explicitly reported, but sulfur groups may enhance membrane permeability.
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]indol-3-yl}sulfonyl)-N-(2-methylphenyl)acetamide Sulfonyl (-SO₂-) bridge at indole-3-yl; 2-methylphenyl acetamide Sulfonyl groups may improve metabolic stability but reduce cytotoxicity.

Key Observations :

  • The 4-chlorophenyl group in may enhance lipophilicity compared to the allyl group in the target compound.

Adamantane-Substituted Indole Derivatives

Adamantane-containing analogs demonstrate significant anticancer activity, providing a benchmark for comparison:

Compound Name Key Structural Differences Biological Activity
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (Compound 5r) Adamantane at indole-2-position; varied N-substituents (e.g., o-toluidine) IC₅₀ = 10.56 ± 1.14 µM against HepG2 cells; caspase-8-dependent apoptosis induction

Key Observations :

  • Adamantane’s rigidity and lipophilicity enhance cellular uptake, contributing to potent activity against HepG2 cells .

Oxadiazole-Fused Indole Derivatives

Compounds combining indole with oxadiazole rings highlight structural diversity:

Compound Name Key Structural Differences Biological Activity
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole ring fused to indole; sulfanyl linkage Antimicrobial activity (specific data not provided)

Key Observations :

  • The absence of oxadiazole in the target compound may limit its antimicrobial utility but focus its mechanism on apoptosis pathways.

2-Oxoindoline Derivatives

2-Oxoindoline-based compounds exhibit diverse mechanisms:

Compound Name Key Structural Differences Biological Activity
2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2) 2-Oxoindoline core; phenethyl substituent Anticancer activity via PARP cleavage (mechanism inferred from similar compounds)

Key Observations :

  • The 2-oxoindoline core in facilitates π-π stacking with DNA or enzymes, a feature absent in the target compound.
  • The allyl group in the target compound may introduce electrophilic reactivity, influencing its pharmacokinetic profile.

Q & A

Q. Critical Conditions :

  • Catalysts : Use of DMAP or HOBt improves coupling efficiency.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures purity .

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

Basic Research Question
A methodological approach includes:

Technique Key Peaks/Data Purpose
¹H/¹³C NMR - Indole H3 proton (δ 7.1–7.3 ppm)
- Azepane carbonyl (δ 170–175 ppm)
- Propargyl CH2 (δ 4.0–4.5 ppm)
Confirm substitution patterns and stereochemistry .
IR - Amide C=O stretch (~1650 cm⁻¹)
- Indole N-H (~3400 cm⁻¹)
Identify functional groups .
HRMS Exact mass (e.g., m/z 452.2012 for C24H28N3O3)Verify molecular formula .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Basic Research Question
Common assays include:

  • Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) .
  • Apoptosis : Flow cytometry with Annexin V/PI staining.
  • Target Engagement : Kinase inhibition assays (e.g., EGFR, PI3K) due to structural similarity to indole-based kinase inhibitors .

Q. Experimental Design :

  • Use positive controls (e.g., staurosporine for apoptosis).
  • Dose-response curves (1–100 µM) to determine IC50 values .

How can reaction yields be optimized for the azepane-indole coupling step?

Advanced Research Question
Key variables to optimize:

  • Solvent Polarity : DMF or DCM enhances solubility of intermediates .
  • Catalyst Screening : Test Pd(II) catalysts or peptide coupling agents (e.g., EDC/HCl) .
  • Stoichiometry : A 1.2:1 molar ratio of azepane reagent to indole precursor reduces unreacted starting material .

Q. Methodology :

  • Design of Experiments (DoE) to evaluate interactions between variables.
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

How to resolve contradictions in reported ¹H NMR shifts for the indole moiety?

Advanced Research Question
Discrepancies may arise from:

  • Solvent Effects : Compare DMSO-d6 vs. CDCl3 (e.g., H3 proton shifts δ 7.1 vs. 7.3) .
  • Tautomerism : Indole NH exchange rates in protic solvents.

Q. Validation Strategies :

  • Variable-temperature NMR to assess dynamic effects.
  • 2D NMR (COSY, HSQC) to assign overlapping signals .

Why do similar indole-acetamide derivatives show divergent biological activities?

Advanced Research Question
Factors influencing activity discrepancies:

  • Substituent Effects : Electron-withdrawing groups on the indole ring enhance kinase inhibition .
  • Stereochemistry : R vs. S configuration at the azepane carbonyl impacts target binding .

Q. Analytical Approach :

  • SAR Studies : Synthesize analogs with systematic substituent variations.
  • Molecular Docking : Compare binding poses in EGFR or PI3K crystal structures .

What strategies mitigate solubility challenges in biological assays?

Advanced Research Question

  • Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability.
  • Prodrug Design : Introduce phosphate or PEG groups to improve aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

How to address instability of the propargylamide group under acidic conditions?

Advanced Research Question

  • Protecting Groups : Temporarily mask the propargyl amine with Boc or Fmoc during synthesis .
  • pH Optimization : Conduct reactions in neutral buffers (pH 6.5–7.5).
  • Alternative Linkers : Replace propargyl with stable ether or triazole groups .

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